molecular formula C10H17F2NO3 B3382213 Tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 317354-91-9

Tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No. B3382213
M. Wt: 237.24 g/mol
InChI Key: KQLZXWXCBWPDAD-UHFFFAOYSA-N
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Description

“Tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C10H17F2NO3 . It is used as an intermediate in pharmaceuticals .


Molecular Structure Analysis

The molecular structure of “Tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate” consists of a pyrrolidine ring with a tert-butyl carboxylate group, a hydroxymethyl group, and two fluorine atoms attached .


Physical And Chemical Properties Analysis

“Tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate” has a molecular weight of 237.24, a density of 1.21 g/cm3, and a boiling point of 293.4°C at 760 mmHg . The compound is predicted to have a pKa of 14.77 .

Scientific Research Applications

Asymmetric Synthesis

  • The compound is used in asymmetric synthesis, specifically in the stereoselective reduction of perfluoroalkyl N-Boc-pyrrolidyl ketones. This process yields tert-butyl 2-((R)-perfluoro-1-hydroxyalkyl)pyrrolidine-1-carboxylate with high diastereoselectivities and excellent yields (Funabiki et al., 2008).

Palladium-Catalyzed Coupling Reactions

  • It is involved in palladium-catalyzed coupling reactions with substituted arylboronic acids, leading to the production of various tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates (Wustrow & Wise, 1991).

Nitrile Anion Cyclization

  • It plays a role in enantioselective nitrile anion cyclization to produce substituted pyrrolidines, a method efficient for synthesizing N-tert-butyl disubstituted pyrrolidines (Chung et al., 2005).

Synthesis of Antiinflammatory Agents

  • The compound is involved in the synthesis of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, evaluated as potential antiinflammatory and analgesic agents (Ikuta et al., 1987).

Crystal Structure Analysis

  • Used in the synthesis of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, its crystal structure was extensively studied using X-ray diffraction (Naveen et al., 2007).

Enzymatic C-Demethylation Study

  • The compound is studied for its role in enzymatic C-Demethylation, particularly in the metabolism of specific dipeptidyl peptidase-4 inhibitors (Yoo et al., 2008).

Influenza Neuraminidase Inhibition

  • Involved in the synthesis of potent inhibitors of influenza neuraminidase, such as (2S,3R,4R)-2-(trifluoroacetamido)methyl-3-amino-1-(N'-ethyl-N'-isopropylcarbamyl)pyrrolidine-4-carboxylic acid (Wang et al., 2001).

Synthesis of Dihydrothieno[2,3-c]pyridine-3,6(7H)-Dicarboxylate

  • It is used in the synthesis and characterization of compounds like 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, which are studied for their molecular and crystal structures (Çolak et al., 2021).

Key Intermediate in Pyrrolidine Azasugars Synthesis

  • It serves as a key intermediate in the asymmetric synthesis of protected polyhydroxylated pyrrolidines for the synthesis of pyrrolidine azasugars (Huang Pei-qiang, 2011).

Safety And Hazards

The compound is classified under GHS07 and carries the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-6-10(11,12)4-7(13)5-14/h7,14H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLZXWXCBWPDAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CO)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate

CAS RN

317354-91-9
Record name tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of N-(tert-butoxycarbonyl) 4,4-difluoroproline (3.00 g, 11.9 mmol) in THF (20 ml) was added BH3.DMS (1. 1 ml, 11.9 mmol) at room temperature. The mixture was heated at reflux for 2 h. After cooling to room temperature, the mixture was concntrated in vacuo. The residue was quenched by the addition of H2O (100 ml) and extracted with CHCl3 (2×200 ml). The combined extracts were dried over MgSO4 and evaporated. The residue was chromatographed on silica gel with CHCl3-EtOAc (4:1) as eluent to give 1-(tert-butoxycarbonyl)-4,4-difluoro-2-pyrrolidinylmethanol (2.11 g, 75%) as a colorless oil. 1H-NMR (CDCl3) δ 1.48 (s, 9 H), 2.04–2.55 (m, 2 H), 3.59–4.17 (m, 5 H).
Quantity
3 g
Type
reactant
Reaction Step One
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Quantity
20 mL
Type
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Quantity
1 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
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Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate
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Tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate
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Tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate
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Tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Reactant of Route 6
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Tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Citations

For This Compound
1
Citations
L Tamborini, A Pinto, R Ettari, C Gotti, F Fasoli… - …, 2015 - Wiley Online Library
Nicotinic acetylcholine receptors (nAChRs) play an important role in many central nervous system disorders such as Alzheimer’s and Parkinson’s diseases, schizophrenia, and mood …

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